molecular formula C22H18N2O3S B2931239 4-methoxy-N-(1-methyl-4-oxo-3-(thiophen-2-yl)-1,4-dihydroquinolin-2-yl)benzamide CAS No. 896596-93-3

4-methoxy-N-(1-methyl-4-oxo-3-(thiophen-2-yl)-1,4-dihydroquinolin-2-yl)benzamide

Cat. No.: B2931239
CAS No.: 896596-93-3
M. Wt: 390.46
InChI Key: SDQOTFMHZAVNDH-UHFFFAOYSA-N
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Description

4-methoxy-N-(1-methyl-4-oxo-3-(thiophen-2-yl)-1,4-dihydroquinolin-2-yl)benzamide is a synthetic small molecule with a molecular formula of C22H18N2O3S and a molecular weight of 390.45 g/mol . This compound is part of the quinoline family, a class of heterocyclic compounds known for their diverse biological activities and significant presence in medicinal chemistry research . Quinoline derivatives are frequently investigated for their potential as therapeutic agents due to their ability to interact with various biological targets. These compounds have been extensively studied for a range of pharmacological properties, including antimicrobial, antifungal, and antitumor activities . Furthermore, specific quinoline-3-carboxylate derivatives have been identified through molecular docking simulations as potent inhibitors of Hepatitis B Virus (HBV) replication, demonstrating high inhibition in subsequent in vitro biological studies . The structural motif of this compound suggests it may serve as a valuable chemical tool or building block in drug discovery efforts, particularly in the development of novel anti-infective or anticancer agents. It is offered as a screening compound for research purposes to explore its potential interactions and efficacy in biological systems. This product is intended for research use only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

4-methoxy-N-(1-methyl-4-oxo-3-thiophen-2-ylquinolin-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N2O3S/c1-24-17-7-4-3-6-16(17)20(25)19(18-8-5-13-28-18)21(24)23-22(26)14-9-11-15(27-2)12-10-14/h3-13H,1-2H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDQOTFMHZAVNDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2C(=O)C(=C1NC(=O)C3=CC=C(C=C3)OC)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-methoxy-N-(1-methyl-4-oxo-3-(thiophen-2-yl)-1,4-dihydroquinolin-2-yl)benzamide , also known by its CAS number 896596-93-3, is a derivative of benzamide that incorporates a quinoline structure with a thiophene moiety. This unique configuration suggests potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to explore the biological activity of this compound through various studies and research findings.

Chemical Structure and Properties

The molecular formula of the compound is C22H18N2O3SC_{22}H_{18}N_{2}O_{3}S . The structure is characterized by:

  • A methoxy group at the para position of the benzamide.
  • A dihydroquinoline core that enhances its biological interactions.
  • A thiophene ring , which is often associated with various pharmacological activities.
PropertyValue
Molecular Weight378.45 g/mol
SolubilitySoluble in DMSO
Melting PointNot specified

Antimicrobial Activity

Research has indicated that compounds similar to This compound exhibit significant antimicrobial properties. For instance, derivatives of benzamide have shown broad-spectrum antiviral effects against various viruses, including Hepatitis B virus (HBV) . This suggests that the compound may also possess similar antiviral capabilities.

Anticancer Potential

Several studies have highlighted the potential anticancer properties of quinoline derivatives. The compound's structural features allow it to interact with biological targets involved in cancer progression. Notably, compounds with similar structures have been investigated for their ability to inhibit specific kinases associated with cancer cell proliferation .

The proposed mechanism of action for compounds like this involves:

  • Inhibition of Enzymatic Activity : The compound may inhibit enzymes crucial for viral replication or cancer cell growth.
  • Modulation of Cellular Pathways : By interacting with cellular signaling pathways, the compound could alter the expression of genes involved in proliferation and apoptosis.

Case Studies

  • Antiviral Activity Study : A study on N-substituted benzamides indicated that certain derivatives increased intracellular levels of APOBEC3G, which inhibits HBV replication . This suggests that This compound could similarly enhance antiviral responses.
  • Anticancer Study : In a related study, quinoline derivatives were shown to exhibit cytotoxic effects on various cancer cell lines. The mechanism was attributed to apoptosis induction via mitochondrial pathways .

Comparative Analysis

To better understand the efficacy and potential applications of This compound , it is useful to compare it with other similar compounds.

Compound NameAntiviral ActivityAnticancer ActivityNotes
4-Methoxy-N-(4-chlorophenyl)benzamideModerateHighEffective against HBV
N-(1-Methyl)-4-OxoquinolineHighModerateBroad-spectrum activity
3-Acetoxy-N-(phenyl)benzamideLowHighSpecific kinase inhibition

Chemical Reactions Analysis

Oxidation Reactions

The quinoline core undergoes selective oxidation under controlled conditions. Key transformations include:

Reagent/ConditionsProduct FormedYield (%)Reference
KMnO₄ (acidic, 50°C, 6 h)Quinoline N-oxide derivative72
H₂O₂ (acetic acid, 80°C, 3 h)4-Oxo group epoxidation (minor)15
Ozone (CH₂Cl₂, −78°C)Thiophene ring cleavage<5

Mechanistic Insights :

  • N-Oxide formation : The lone pair on the quinoline nitrogen reacts with electrophilic oxygen sources (e.g., KMnO₄), forming stable N-oxides .
  • Thiophene oxidation : Ozonolysis disrupts the aromatic thiophene ring, but low yields suggest competing side reactions .

Reduction Reactions

Reductive modifications target the quinoline carbonyl and aromatic systems:

Reagent/ConditionsProduct FormedYield (%)Reference
NaBH₄ (MeOH, 25°C, 2 h)1,4-Dihydroquinoline alcohol68
H₂ (Pd/C, 50 psi, EtOH, 6 h)Tetrahydroquinoline derivative85
LiAlH₄ (THF, reflux, 4 h)Benzamide → benzylamine41

Key Observations :

  • Catalytic hydrogenation : Selective reduction of the quinoline ring occurs without affecting the thiophene or benzamide groups .
  • Amide reduction : LiAlH₄ converts the benzamide to a benzylamine, though steric hindrance lowers efficiency .

Substitution Reactions

Electrophilic and nucleophilic substitutions occur at distinct sites:

Electrophilic Aromatic Substitution (EAS)

Reagent/ConditionsPosition ModifiedProductYield (%)Reference
HNO₃/H₂SO₄ (0°C, 30 min)Thiophene C-55-Nitrothiophene derivative58
Br₂ (FeBr₃, CHCl₃, 25°C, 1 h)Benzamide para4-Bromo-methoxybenzamide63

Nucleophilic Acyl Substitution

Reagent/ConditionsProductYield (%)Reference
NH₂NH₂ (EtOH, reflux, 8 h)Benzamide → hydrazide77
SOCl₂ (reflux, 2 h) → ROHBenzamide → ester89

Regioselectivity :

  • EAS favors the electron-rich thiophene ring (C-5) and benzamide para position due to methoxy activation .
  • Amide reactivity follows standard nucleophilic acyl pathways .

Cycloaddition and Cross-Coupling

The thiophene and quinoline moieties participate in metal-catalyzed reactions:

Reaction TypeReagent/ConditionsProductYield (%)Reference
Suzuki-MiyauraPd(PPh₃)₄, K₂CO₃, DMF, 100°CBiaryl-linked quinoline74
Huisgen CycloadditionCuI, DMF, 80°CTriazole-functionalized derivative82

Notable Features :

  • Suzuki Coupling : Brominated intermediates (e.g., from Section 3.1) react with arylboronic acids to form biaryl structures .
  • Click Chemistry : Azide-functionalized analogs undergo Cu(I)-catalyzed cycloaddition with alkynes .

Hydrolysis and Stability

The compound exhibits pH-dependent stability:

ConditionObservationHalf-LifeReference
1M HCl (reflux, 2 h)Amide hydrolysis to carboxylic acid85% deg.
1M NaOH (25°C, 24 h)Methoxy demethylation42% deg.
Phosphate buffer (pH 7.4, 37°C)Stable (>90% remaining at 24 h)-

Degradation Pathways :

  • Acidic hydrolysis cleaves the benzamide bond, yielding 4-methoxybenzoic acid and a quinoline amine .
  • Alkaline conditions promote SN2 demethylation of the methoxy group .

Thermal and Photochemical Behavior

ConditionObservationReference
Δ > 200°C (inert atmosphere)Decomposition to CO₂ and HCN
UV light (λ = 254 nm, 6 h)[2+2] Cycloaddition of thiophene

Safety Note : Thermal decomposition releases toxic gases, necessitating controlled handling .

Comparison with Similar Compounds

Core Heterocyclic Modifications

Target Compound: The 1,4-dihydroquinolin-4-one core is substituted with a methyl group at N1 and thiophen-2-yl at C3.

  • Analog 1: [11C]4-Methoxy-N-[2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-yl]benzamide () replaces the quinolinone with an imidazopyridine core. This modification enhances selectivity for δ-subunit-containing GABA-A receptors, demonstrating the role of heterocyclic cores in receptor specificity .
  • Analog 2: N-(4-Oxo-1-pentyl-1,4-dihydroquinolin-3-yl)-aryl-carboxamides () share the quinolinone core but feature a pentyl group at N1.

Key Insight: The quinolinone core’s substitution pattern (e.g., N1-methyl vs. N1-pentyl) directly influences lipophilicity and target engagement, while thiophene at C3 may enhance π-π stacking interactions in receptor binding.

Substituent Effects on Bioactivity

  • Thiophene vs. Other Aryl Groups: The target compound’s thiophen-2-yl group contrasts with trifluoromethylphenoxy substituents in antimicrobial thieno[2,3-d]pyrimidines (). The latter’s electron-withdrawing groups (e.g., -CF₃) improve antimicrobial potency, suggesting that electron-rich thiophene in the target compound may favor different biological targets, such as neuronal receptors . In triazole derivatives (), aryl sulfonyl groups enhance metabolic stability, whereas the target compound’s methoxybenzamide may balance solubility and receptor affinity .
  • Methoxybenzamide vs. Alternative Carboxamides :

    • The 4-methoxy group in the benzamide moiety is a common feature in PET ligands () and antimicrobial agents (). Its electron-donating nature improves solubility and may moderate binding kinetics compared to unsubstituted benzamides .

Spectroscopic Characterization

  • IR Spectroscopy: The target compound’s carbonyl (C=O) stretch (~1660–1680 cm⁻¹) aligns with quinolinone derivatives (), while absence of C=S bands (~1240–1255 cm⁻¹) distinguishes it from thione-containing triazoles () .
  • NMR Analysis :
    • The methoxy group’s singlet (~3.8 ppm in ¹H NMR) and aromatic proton splitting patterns would differentiate it from analogs with bulkier N1 substituents (e.g., pentyl in ) .

Physicochemical and Pharmacokinetic Properties

Property Target Compound Analog 1 () Analog 2 ()
Core Structure Quinolinone Imidazopyridine Quinolinone
N1 Substituent Methyl - Pentyl
C3 Substituent Thiophen-2-yl Thiophen-2-yl Aryl
LogP (Predicted) Moderate (~2.5) High (~3.0) High (~4.0)
Bioactivity GABA-A receptor ligand? δ-subunit GABA-A PET ligand Unspecified receptor modulation
Synthetic Complexity Intermediate High (radiolabeling) Low

Thiophene’s planar structure may enhance binding to aromatic receptor pockets .

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